2,2',6-Trichlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-9-5-2-1-4-8(9)12-10(14)6-3-7-11(12)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXIJRBBCDLNLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074777 | |

| Record name | 2,2',6-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38444-73-4 | |

| Record name | 2,2',6-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',6-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',6-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D412D898H3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2',6-Trichlorobiphenyl (PCB 19)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Polychlorinated biphenyls (PCBs) represent a class of synthetic organic compounds that, due to their chemical stability and insulating properties, were once widely used in industrial applications. However, their persistence in the environment and adverse health effects have led to a global ban on their production. This guide focuses on a specific congener, 2,2',6-trichlorobiphenyl, also known as PCB 19. As a Senior Application Scientist, this document is intended to provide a comprehensive technical resource, amalgamating critical data on its chemical and physical properties, analytical methodologies, toxicological profile, and environmental fate. The information herein is curated to support researchers in their understanding of this compound and to provide a foundation for future investigations.

Chemical Identity and Structure

2,2',6-Trichlorobiphenyl is a member of the trichlorobiphenyl family, a subgroup of PCBs. Its unique chlorine substitution pattern dictates its physical, chemical, and toxicological properties.

CAS Number: 38444-73-4[1]

Molecular Formula: C₁₂H₇Cl₃[1][2]

Molecular Weight: 257.54 g/mol [2]

Synonyms: PCB 19, 2,2',6-Trichloro-1,1'-biphenyl[1]

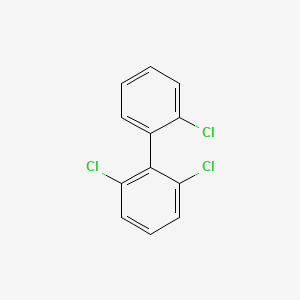

Chemical Structure:

The structure of 2,2',6-trichlorobiphenyl consists of a biphenyl backbone with three chlorine atoms attached at the 2, 2', and 6 positions. The ortho-substituted chlorine atoms create steric hindrance, which restricts the rotation around the C-C bond connecting the two phenyl rings. This restricted rotation results in a non-planar conformation, a key determinant of its biological activity.[3]

Caption: Chemical structure of 2,2',6-trichlorobiphenyl (PCB 19).

Physicochemical Properties

The physicochemical properties of 2,2',6-trichlorobiphenyl are crucial for understanding its environmental transport, fate, and bioavailability. While specific experimental data for this congener can be limited, the following table summarizes key properties, with some values being representative of the broader PCB class.

| Property | Value | Source |

| Physical State | Oily liquid or solid | [4] |

| Color | Colorless to light yellow | [4] |

| Melting Point | 90-92 °C | [5] |

| Boiling Point | >300 °C | [5] |

| Flash Point | >100 °C | [5] |

| Water Solubility | Low; decreases with increased chlorination | [5] |

| Vapor Pressure | Low at room temperature | [6] |

| Log P (Octanol-Water Partition Coefficient) | 5.5 (Computed) | [1] |

PCBs, in general, are hydrophobic and lipophilic, leading to their partitioning into fatty tissues of organisms and sorption to organic matter in soil and sediment.[7] Their low water solubility and vapor pressure contribute to their persistence in the environment.[6][8]

Synthesis

The synthesis of specific PCB congeners like 2,2',6-trichlorobiphenyl is typically achieved through laboratory-scale chemical reactions rather than industrial production, which historically produced mixtures (e.g., Aroclors). A common synthetic route is the Suzuki coupling reaction, which involves the cross-coupling of an arylboronic acid with an aryl halide, catalyzed by a palladium complex.

For the synthesis of 2,2',6-trichlorobiphenyl, one could envision the coupling of 2,6-dichlorophenylboronic acid with 1-bromo-2-chlorobenzene or a similar combination of reactants. The Suzuki coupling is known for its high yield and tolerance of various functional groups, making it a suitable method for preparing specific PCB congeners for research purposes.[9]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of PCBs due to its high sensitivity and selectivity, allowing for the separation and identification of individual congeners within complex mixtures.[10][11]

Sample Preparation

Effective sample preparation is critical for accurate quantification and involves extraction of the analyte from the sample matrix followed by cleanup to remove interfering substances.

Workflow for Sample Preparation:

Caption: General workflow for PCB sample preparation.

Step-by-Step Protocol for Extraction and Cleanup:

-

Extraction: The sample is extracted with a non-polar solvent such as hexane or a mixture of hexane and dichloromethane. For solid samples, techniques like Soxhlet extraction or accelerated solvent extraction (ASE) can be employed. Liquid-liquid extraction is used for aqueous samples.[12]

-

Cleanup: The extract is then passed through a chromatography column packed with an adsorbent like Florisil or silica gel. This step removes polar interferences that could affect the GC-MS analysis.[13]

-

Concentration: The cleaned-up extract is concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen to increase the analyte concentration before injection into the GC-MS.[12]

GC-MS Instrumentation and Parameters

The following table provides typical GC-MS parameters for the analysis of PCBs. Optimization of these parameters is essential for achieving good chromatographic resolution and sensitivity for 2,2',6-trichlorobiphenyl.

| Parameter | Typical Setting | Rationale |

| Gas Chromatograph | ||

| Column | DB-5ms (or equivalent) | A low-polarity column provides good separation of PCB congeners. |

| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column for trace analysis. |

| Inlet Temperature | 250-280 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial temp: 80-100°C, ramp to 300-320°C | A temperature gradient is necessary to elute congeners with a wide range of boiling points. |

| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces characteristic fragmentation patterns. |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Increases sensitivity and selectivity by monitoring specific ions characteristic of the target analyte.[11] |

| Transfer Line Temp | 280-300 °C | Prevents condensation of the analyte between the GC and MS. |

| Ion Source Temp | 230-250 °C | Optimizes the ionization process. |

Toxicology and Health Effects

The toxicity of PCBs is highly dependent on the specific congener. While 2,2',6-trichlorobiphenyl is not considered one of the highly toxic "dioxin-like" PCBs, it still poses potential health risks.

Mechanism of Toxicity

The primary mechanism of toxicity for many PCBs involves interaction with the aryl hydrocarbon receptor (AhR). However, non-dioxin-like PCBs, such as 2,2',6-trichlorobiphenyl, are thought to exert their toxic effects through other mechanisms, which may include disruption of intracellular signaling pathways, interference with calcium homeostasis, and neurotoxic effects.[4]

Metabolism and Biotransformation

PCBs are metabolized in the liver by the cytochrome P450 enzyme system.[1][4] The metabolism of 2,2',6-trichlorobiphenyl is relatively slow due to the presence of ortho-chlorines, which hinder enzymatic attack. Metabolism typically involves hydroxylation to form hydroxylated PCBs (OH-PCBs), which can then be conjugated with glucuronic acid or sulfate to facilitate excretion.[6][14] However, the slow metabolism contributes to the bioaccumulation of this compound in fatty tissues.[1][4]

Metabolic Pathway of PCBs:

Caption: Generalized metabolic pathway of PCBs.

Health Effects

Exposure to PCBs has been associated with a range of adverse health effects. While specific data for 2,2',6-trichlorobiphenyl is limited, general health effects of PCB exposure include:

-

Dermal Effects: Chloracne, a severe skin condition, is a hallmark of high-level PCB exposure.[4]

-

Liver Damage: Changes in liver enzymes and liver damage have been observed in individuals with occupational exposure to PCBs.[5]

-

Neurodevelopmental Effects: In utero exposure to PCBs has been linked to developmental deficits in infants and children.[5]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified PCBs as carcinogenic to humans (Group 1).[5] The U.S. Environmental Protection Agency (EPA) also considers PCBs to be probable human carcinogens.[5][15]

Environmental Fate and Transport

The environmental persistence of 2,2',6-trichlorobiphenyl is a significant concern. Its chemical stability and hydrophobicity contribute to its long half-life in the environment.

Persistence and Degradation

PCBs are resistant to environmental degradation.[16] Lower chlorinated congeners, like 2,2',6-trichlorobiphenyl, are more susceptible to microbial degradation under aerobic conditions than highly chlorinated congeners. However, the presence of ortho-chlorines can hinder this process.[7] Photodegradation can also contribute to the breakdown of PCBs in the environment.[8]

Bioaccumulation and Biomagnification

Due to its lipophilic nature, 2,2',6-trichlorobiphenyl has a high potential for bioaccumulation in the fatty tissues of organisms.[17] This leads to biomagnification, where the concentration of the compound increases at successively higher levels in the food chain.[7] Aquatic organisms can accumulate PCBs from water, sediment, and their food.[7][17][18]

Safety, Handling, and Disposal

Proper safety precautions are essential when working with 2,2',6-trichlorobiphenyl.

GHS Classification

While a definitive GHS classification for 2,2',6-trichlorobiphenyl is not consistently reported, based on the data for similar trichlorobiphenyls, it should be handled as a substance that may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[4]

Personal Protective Equipment (PPE)

When handling 2,2',6-trichlorobiphenyl, the following PPE should be worn:

-

Gloves: Chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Safety glasses with side shields or goggles.

-

Lab Coat: A standard laboratory coat to protect clothing.

-

Respiratory Protection: In cases where aerosols or dust may be generated, a respirator with an appropriate cartridge should be used.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal

PCB waste is regulated, and disposal must be carried out in accordance with local, state, and federal regulations. Materials contaminated with 2,2',6-trichlorobiphenyl at concentrations of 50 ppm or greater are typically considered regulated PCB waste.[16] Approved disposal methods for PCB waste include high-temperature incineration in a TSCA-approved facility or disposal in a chemical waste landfill.[19]

Conclusion

2,2',6-Trichlorobiphenyl (PCB 19) is a persistent and bioaccumulative compound with potential health risks. This guide has provided a comprehensive overview of its chemical identity, properties, analytical methods, toxicology, and environmental fate. A thorough understanding of these aspects is crucial for researchers and scientists working with this compound and for assessing its impact on human health and the environment. Further research is needed to fully elucidate the specific toxicological profile and environmental behavior of this particular congener.

References

-

PubChem. 2,2',6-Trichlorobiphenyl. National Center for Biotechnology Information. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services. [Link]

-

PubChem. 2,4,6-Trichlorobiphenyl. National Center for Biotechnology Information. [Link]

- Tehrani, R., Lyv, M. M., & Van Aken, B. (2014). Transformation of hydroxylated derivatives of 2,5-dichlorobiphenyl and 2,4,6-trichlorobiphenyl by Burkholderia xenovorans LB400. Environmental Science and Pollution Research, 21(10), 6346–6353.

-

National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls (PCBs). [Link]

- Grimm, F. A., Hu, D., Kania-Korwel, I., Lehmler, H. J., Ludewig, G., Hornbuckle, K. C., ... & Robertson, L. W. (2015). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Critical reviews in toxicology, 45(3), 245-272.

- Joshi, N., Telu, S., Parkin, S., & Lehmler, H. J. (2011). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 85(4), 515-522.

- Ma, X., Wu, J., Zhang, Y., Wang, S., & Wang, X. (2022). Bioaccumulation and Biomagnification of Polychlorinated Biphenyls and Dichlorodiphenyltrichloroethane in Biota from Qilianyu Island, South China Sea. Toxics, 10(6), 323.

-

SCION Instruments. (2023). Determination of Polychlorinated Biphenyls (PCBs) in water using GC-SQMS. [Link]

-

CPAchem. Safety Data Sheet. [Link]

- Biziuk, M. (2009). Environmental Fate and Global Distribution of Polychlorinated Biphenyls. In Handbook of Environmental Chemistry, Vol.

-

Wikipedia. Polychlorinated biphenyl. [Link]

-

U.S. Environmental Protection Agency. Learn about Polychlorinated Biphenyls (PCBs). [Link]

-

PubChem. 2,2',5-Trichlorobiphenyl. National Center for Biotechnology Information. [Link]

- Brodsky, E. S., & Papov, V. V. (2008). Rapid Chromatography for the Determination of Polychlorinated Biphenyls by GC-MS in Environmental Monitoring. Journal of Analytical Chemistry, 63(8), 756-765.

-

Centers for Disease Control and Prevention. Polychlorinated Biphenyls (PCBs) Toxicity. [Link]

-

Protocols.io. Extraction of PCB18 (2,2',5-Trichlorobiphenyl) and Its Hydroxylated Metabolites from Animal Tissues. [Link]

- Kania-Korwel, I., & Lehmler, H. J. (2022). Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites. Environmental Science & Technology, 56(17), 12476-12486.

-

Agilent Technologies. (2019). Analysis of Polychlorinated Biphenyls on 8890-5977B GC/MSD by Following the China HJ 743-2015 Method. [Link]

- Senthilkumar, K., Kannan, K., Sinha, R. K., & Tanabe, S. (1999). Bioaccumulation profiles of polychlorinated biphenyl congeners and organochlorine pesticides in Ganges River dolphins. Environmental Toxicology and Chemistry, 18(7), 1511-1520.

-

Organic Syntheses. dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. [Link]

- De Felip, E., di Domenico, A., & Crisponi, G. (2019). Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. International journal of environmental research and public health, 16(21), 4079.

-

U.S. Environmental Protection Agency. Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. [Link]

-

Centers for Disease Control and Prevention. Polychlorinated Biphenyls (PCBs) Toxicity: What Is the Biologic Fate of PCBs in Humans?. [Link]

-

Cromlab. Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. [Link]

- Beyer, A., Wania, F., Gouin, T., Mackay, D., & Matthies, M. (2000). Environmental fate and global distribution of polychlorinated biphenyls. Environmental toxicology and chemistry, 19(6), 1637-1648.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services, Public Health Service.

- Elgudayem, F., Gölcü, A., & Kafkas, E. (2022). Degradation Mechanisms of Polychlorinated Biphenyls (PCBS) in the Environment. In Bioremediation and Phytoremediation Technologies in Sustainable Soil Management (pp. 1-19). Apple Academic Press.

- Washington State Department of Ecology. (2024). Disposal Options and Requirements for Polychlorinated Biphenyl Waste.

-

PubChem. 2,3,6-Trichlorobiphenyl. National Center for Biotechnology Information. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Element 2: Environmental Fate and Transport. [Link]

- Interstate Technology and Regulatory Council (ITRC). (2020). PFAS Technical and Regulatory Guidance Document. PFAS-1. Washington, D.C.

-

Global Substance Registration System. 2,2',6-TRICHLOROBIPHENYL. [Link]

Sources

- 1. 2,2',6-Trichlorobiphenyl | C12H7Cl3 | CID 38029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. 2,4,6-Trichlorobiphenyl | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Environmental fate and global distribution of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. agilent.com [agilent.com]

- 12. scioninstruments.com [scioninstruments.com]

- 13. protocols.io [protocols.io]

- 14. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. epa.gov [epa.gov]

- 16. ehs.yale.edu [ehs.yale.edu]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. apps.ecology.wa.gov [apps.ecology.wa.gov]

Metabolic Fate and Degradation Kinetics of PCB 19 (2,2',6-Trichlorobiphenyl): A Technical Dossier

[1]

Executive Summary

PCB 19 (2,2',6-Trichlorobiphenyl) represents a critical model congener in the study of atropisomeric Polychlorinated Biphenyls (PCBs). Unlike planar PCBs, PCB 19 possesses three ortho-chlorine substituents, creating significant steric hindrance that restricts rotation around the biphenyl bond.[1] This results in stable axial chirality at physiological temperatures, making PCB 19 a prime candidate for studying enantioselective metabolism.[1]

This guide delineates the divergent pathways of PCB 19 degradation: the cytochrome P450-mediated oxidative functionalization in mammals and the sterically hindered, often incomplete, catabolism by environmental bacteria.[1]

Part 1: Physicochemical & Stereochemical Profile

Structural Constraints

-

IUPAC Name: 2,2',6-Trichlorobiphenyl[1]

-

Molecular Formula: C₁₂H₇Cl₃

-

Steric Profile: The 2,6-dichloro substitution on Ring A and 2-chloro substitution on Ring B create a "double-ortho" interference.[1]

-

Atropisomerism: The steric bulk of the three ortho-chlorines imposes a high rotational energy barrier (>20 kcal/mol). Consequently, PCB 19 exists as stable (+) and (-) enantiomers under biological conditions, resisting racemization.[1] This chirality dictates that metabolic enzymes (e.g., CYPs, dioxygenases) often process the enantiomers at different rates (enantiomeric enrichment).

Part 2: Mammalian Metabolism (Oxidative Functionalization)

In mammalian systems, PCB 19 is metabolized primarily by the hepatic Cytochrome P450 (CYP) monooxygenase system. Due to its non-coplanar structure, it is not a high-affinity substrate for the Ah-receptor-associated CYP1A family (which prefers planar PCBs). Instead, it is processed by CYP2B and CYP3A isoforms.[1]

Phase I: Hydroxylation

The metabolism proceeds via the insertion of an oxygen atom to form an unstable arene oxide intermediate, which rearranges to form hydroxylated PCBs (OH-PCBs).

-

Regioselectivity: The 2,2',6-substitution pattern blocks the ortho positions.[1] Hydroxylation occurs preferentially at the meta and para positions of the less hindered Ring B (2-chlorophenyl ring).

-

Major Metabolites:

-

4-OH-PCB 19: Formed via attack at the para position of the 2,6-dichloro ring (less likely due to sterics) or the 2-chloro ring.

-

3'-OH-PCB 19 & 4'-OH-PCB 19: The 2-chloro ring (Ring B) is more accessible, making the 3',4' and 4',5' positions the primary sites for enzymatic attack.[1]

-

-

Enantioselectivity: Studies in rat microsomes have demonstrated that CYP2B1 metabolizes (-) PCB 19 faster than (+) PCB 19, leading to an enrichment of the (+) enantiomer in tissues.

Phase II: Conjugation

Unlike higher chlorinated congeners that persist in adipose tissue, the hydroxylated metabolites of PCB 19 are rapidly conjugated.[1]

-

Sulfation: The OH-PCBs are substrates for Sulfotransferases (SULTs), forming water-soluble sulfates excreted in urine.

-

Glucuronidation: A secondary pathway mediated by UDP-glucuronosyltransferases (UGTs).

Pathway Visualization (Mammalian)

[1]

Part 3: Microbial Degradation (The bph Pathway)

Bacterial degradation of PCB 19 is significantly more challenging than for mono- or di-chlorinated biphenyls.[1] The model organism Burkholderia xenovorans LB400 utilizes the oxidative bph pathway, but the "double-ortho" structure of PCB 19 inhibits the initial enzymatic attack.

Mechanism of Recalcitrance

The biphenyl dioxygenase (BphA) enzyme typically attacks the 2,3-position of the biphenyl ring.

-

Ring A (2,6-Cl): The 2-position is chlorinated, and the 6-chloro group provides steric bulk, blocking the 2,3-attack.[1]

-

Ring B (2'-Cl): The 2'-position is chlorinated.

-

Consequence: BphA cannot easily fit PCB 19 into its active site in the correct orientation for 2,3-dihydroxylation.[1] This leads to slow or negligible degradation compared to PCB 4 (2,2'-DiCB).

The "Struggle" Pathway (Cometabolism)

When degradation does occur (often requiring high biomass or cometabolic substrates like biphenyl), it likely proceeds via a 3,4-dioxygenase attack on the less substituted Ring B.

-

3,4-Dihydroxylation: Attack on carbons 3' and 4' of Ring B.[1]

-

Ring Cleavage: Meta-cleavage of the diol by BphC.

-

Hydrolysis: The cleaved ring is hydrolyzed.

-

Dead-End Metabolite: The process yields 2,6-Dichlorobenzoate (2,6-DCBA) . Most PCB-degrading bacteria cannot mineralize 2,6-DCBA; it accumulates as a toxic dead-end product, inhibiting further degradation.[1]

Pathway Visualization (Microbial)

[2]

Part 4: Analytical Methodologies

To accurately track PCB 19 and its chiral metabolites, a robust analytical workflow is required.[1]

Extraction Protocol (Biological Tissue)

-

Homogenization: Tissue (liver/brain) is homogenized in 0.1M phosphate buffer.

-

Denaturation: Add 6M HCl to denature proteins and release bound residues.

-

Liquid-Liquid Extraction: Extract 3x with Hexane:MTBE (1:1 v/v).

-

Derivatization (For OH-PCBs): Phenolic metabolites must be methylated using Diazomethane or silylated (BSTFA) to improve volatility for GC analysis.

Instrumental Analysis (GC-MS/ECD)

-

Detector: Electron Capture Detector (ECD) for high sensitivity of chlorinated species; Mass Spectrometry (MS) for structural confirmation.

-

Chiral Separation: Essential for resolving PCB 19 atropisomers.

-

Column: Chirasil-Dex (Cyclodextrin-based) or equivalent.

-

Temperature Program: Isothermal hold at 160°C (30 min) is often required to resolve the enantiomers of tri-ortho PCBs.

-

Analytical Workflow Diagram

Part 5: Experimental Protocol: Bacterial Degradation Assay

Objective: To assess the degradation potential of a microbial strain against PCB 19.

Reagents:

-

Minimal Salt Medium (MSM).

-

PCB 19 stock solution (10 mg/mL in acetone).

-

Biphenyl (inducer).

-

Ethyl acetate (extraction solvent).

Procedure:

-

Inoculum Preparation: Grow Burkholderia xenovorans LB400 (or test strain) in MSM supplemented with biphenyl (0.1%) to induce the bph operon. Harvest cells at mid-log phase (OD₆₀₀ ~ 0.8).

-

Resting Cell Assay: Wash cells 2x with phosphate buffer to remove residual biphenyl. Resuspend in MSM to OD₆₀₀ = 1.0.

-

Dosing: Aliquot 5 mL of cell suspension into glass vials. Spike with PCB 19 to a final concentration of 5 ppm.

-

Control: Heat-killed cells (autoclaved) + PCB 19.

-

-

Incubation: Incubate at 30°C with shaking (200 rpm) for 24, 48, and 72 hours.

-

Termination & Extraction: Add 100 µL 6M HCl to stop the reaction. Add 5 mL Ethyl Acetate. Vortex vigorously for 2 minutes.

-

Analysis: Analyze the organic layer via GC-ECD. Calculate % degradation relative to the abiotic control.

-

Note: Monitor for the appearance of a peak corresponding to 2,6-dichlorobenzoate to confirm ring cleavage.[1]

-

References

-

Microbial Degradation Pathways

-

Mammalian Enantioselective Metabolism

-

PCB 19 Atropisomerism

-

Analytical Methodologies

An In-Depth Technical Guide to 2,2',6-Trichlorobiphenyl (PCB 19)

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 2,2',6-trichlorobiphenyl, a specific congener of the polychlorinated biphenyl (PCB) family. Designated as PCB 19 in the Ballschmiter and Zell (BZ) numbering system, this compound is of significant interest to researchers in toxicology, environmental science, and pharmacology due to its unique structural characteristics and biological effects. As an ortho-substituted, non-coplanar PCB, its toxicological profile differs notably from the more widely studied dioxin-like coplanar PCBs.

Chemical Identity and Nomenclature

Correctly identifying and naming a chemical is fundamental to all scientific study. This section details the IUPAC nomenclature, common synonyms, and key identifiers for 2,2',6-trichlorobiphenyl.

IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1,3-dichloro-2-(2-chlorophenyl)benzene .[1] This name precisely describes the arrangement of the chlorine atoms on the biphenyl structure. The biphenyl moiety consists of two phenyl rings linked by a single carbon-carbon bond. In this congener, one phenyl ring has chlorine atoms at the 2 and 6 positions, and the other has a chlorine atom at the 2' position. The primed numbers are used to differentiate the positions on the second phenyl ring.[2]

Synonyms and Identifiers

In scientific literature and commercial databases, 2,2',6-trichlorobiphenyl is known by several names and codes. Understanding these is crucial for comprehensive literature searches and material procurement.

Table 1: Synonyms and Key Identifiers for 2,2',6-Trichlorobiphenyl

| Identifier Type | Value | Source |

| Common Name | 2,2',6-Trichlorobiphenyl | [1] |

| PCB Number | PCB 19 | [1] |

| CAS Number | 38444-73-4 | [1] |

| Molecular Formula | C₁₂H₇Cl₃ | [1] |

| Other Synonyms | 2,2',6-Trichloro-1,1'-biphenyl, 2,6,2'-Trichlorobiphenyl, 2,2',6-TriCB | [1] |

PCBs were historically marketed as complex mixtures under various trade names, such as Aroclor (in the United States), Pyranol, and Inerteen.[3] It is important to note that 2,2',6-trichlorobiphenyl would have been a component of these mixtures, not sold as an isolated congener for industrial applications.[3] Today, it is primarily available as a certified reference material for analytical and research purposes.[4][5]

Chemical Structure

The chemical structure of 2,2',6-trichlorobiphenyl dictates its physical, chemical, and toxicological properties. The presence of chlorine atoms at the ortho positions (2, 2', and 6) forces the two phenyl rings to rotate out of a planar configuration. This non-planar or "skewed" conformation is a defining characteristic of this subclass of PCBs and is central to its biological activity.[2]

Caption: Chemical structure of 2,2',6-trichlorobiphenyl (PCB 19).

Physicochemical Properties

The physical and chemical properties of 2,2',6-trichlorobiphenyl are critical for understanding its environmental fate, transport, and bioaccumulation potential. Like other PCBs, it is a lipophilic compound with low water solubility and low vapor pressure.

Table 2: Physicochemical Properties of 2,2',6-Trichlorobiphenyl

| Property | Value | Source |

| Molecular Weight | 257.5 g/mol | [1] |

| Appearance | Light yellow or colorless, thick, oily liquid (as part of PCB mixtures) | [3] |

| Melting Point | Data not readily available for the pure congener | |

| Boiling Point | Data not readily available for the pure congener | |

| Water Solubility | Very low | [3] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 5.5 (predicted) | [1] |

| Vapor Pressure | Low | [3] |

The high octanol-water partition coefficient (Log K_ow_) indicates a strong tendency to partition into fatty tissues, which is a key factor in its bioaccumulation in living organisms.[3]

Synthesis Methodologies

The synthesis of specific PCB congeners is essential for toxicological research and for the preparation of analytical standards. While industrial production of PCBs involved the direct chlorination of biphenyl, resulting in complex mixtures, laboratory-scale synthesis allows for the creation of individual, pure congeners. Two primary methods are suitable for the synthesis of sterically hindered PCBs like 2,2',6-trichlorobiphenyl: the Ullmann reaction and the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. It involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. This method is particularly effective for the synthesis of sterically hindered biaryls, making it well-suited for producing ortho-substituted PCBs.[6]

The general scheme for the synthesis of 2,2',6-trichlorobiphenyl via Suzuki-Miyaura coupling would involve the coupling of a di-chlorinated phenylboronic acid with a mono-chlorinated aryl halide, or vice versa, in the presence of a palladium catalyst and a base.

Caption: Suzuki-Miyaura cross-coupling for 2,2',6-trichlorobiphenyl synthesis.

Experimental Protocol (General):

-

Reactant Preparation: A reaction vessel is charged with the appropriate arylboronic acid, aryl halide, palladium catalyst, and a base.

-

Solvent Addition: A suitable solvent system, often a mixture of an organic solvent and water, is added.

-

Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period.

-

Workup and Purification: After the reaction is complete, the product is extracted with an organic solvent, washed, dried, and purified, typically by column chromatography, to isolate the pure 2,2',6-trichlorobiphenyl.

Ullmann Reaction

The Ullmann reaction is a classic method for the synthesis of biaryls, involving the copper-catalyzed coupling of two aryl halides. While effective, this reaction often requires high temperatures and can have limitations in terms of substrate scope and yield, especially for sterically hindered compounds.

Applications and Uses

Due to the ban on their production and use, PCBs, including 2,2',6-trichlorobiphenyl, no longer have any sanctioned industrial applications.[3] Historically, PCB mixtures were used in a wide range of applications due to their chemical stability, non-flammability, and electrical insulating properties.[3]

Historical Closed Applications of PCB Mixtures:

-

Dielectric and coolant fluids in transformers and capacitors.[3]

-

Heat transfer fluids .[3]

-

Hydraulic fluids .[3]

Historical Open Applications of PCB Mixtures:

-

Plasticizers in paints, plastics, and sealants.[3]

-

Additives in carbonless copy paper.[3]

-

Flame retardants .[7]

-

Lubricating oils .[3]

Today, the primary use of pure 2,2',6-trichlorobiphenyl is as a certified analytical standard for environmental and toxicological studies.[4][5] It is used to calibrate analytical instruments, such as gas chromatographs and mass spectrometers, for the detection and quantification of this specific congener in environmental samples (e.g., soil, water, air) and biological tissues.

Toxicology and Biological Effects

The toxicology of PCBs is complex and congener-specific. 2,2',6-Trichlorobiphenyl, as a non-coplanar, ortho-substituted PCB, exhibits a different toxicological profile than the dioxin-like coplanar PCBs.

Mechanism of Action

Unlike coplanar PCBs that exert their toxicity primarily through binding to the aryl hydrocarbon receptor (AhR), ortho-substituted PCBs like 2,2',6-trichlorobiphenyl are weak AhR agonists.[3] Their primary mechanisms of toxicity are believed to involve:

-

Disruption of Intracellular Signaling: These congeners can interfere with intracellular calcium signaling pathways, which can lead to neurotoxicity.[3]

-

Endocrine Disruption: Ortho-substituted PCBs can disrupt thyroid hormone transport by binding to the transport protein transthyretin.[3] They have also been shown to have estrogenic and anti-estrogenic effects.[3]

-

Neurotoxicity: A significant body of evidence points to the neurotoxic effects of non-coplanar PCBs. These effects can include alterations in dopamine signaling.[8]

Caption: Proposed toxicological mechanisms of 2,2',6-trichlorobiphenyl.

Health Effects

Exposure to PCBs, in general, has been associated with a range of adverse health effects in humans and animals. While specific data for 2,2',6-trichlorobiphenyl is limited, the effects of non-coplanar PCBs are thought to include:

-

Neurological Effects: Developmental exposure to PCBs has been linked to cognitive and motor deficits in children.[3]

-

Immunological Effects: PCBs can suppress the immune system, making individuals more susceptible to infections.[3]

-

Reproductive and Developmental Effects: PCBs are known endocrine disruptors and can interfere with reproductive function and normal development.[3]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified PCBs as a Group 1 carcinogen, meaning they are carcinogenic to humans.[3] The U.S. Environmental Protection Agency (EPA) also considers PCBs to be probable human carcinogens.[3]

Metabolism and Toxicokinetics

PCBs are generally metabolized slowly in the body, leading to their bioaccumulation.[1] The metabolism of PCBs occurs primarily in the liver and involves the cytochrome P450 enzyme system.[1] The rate and pattern of metabolism are highly dependent on the congener's structure, including the number and position of chlorine atoms. The resulting hydroxylated metabolites can sometimes be more toxic than the parent compound. Due to its lipophilic nature, 2,2',6-trichlorobiphenyl is readily absorbed and tends to accumulate in fatty tissues.[1]

Environmental Fate and Transport

The environmental persistence of PCBs is a major concern. Due to their chemical stability, they do not readily break down in the environment and can be transported long distances in the atmosphere and water.

Persistence and Degradation

2,2',6-Trichlorobiphenyl is resistant to environmental degradation. It can persist in soil and sediment for long periods. Biodegradation can occur under both aerobic and anaerobic conditions, but the rates are generally slow, especially for more highly chlorinated congeners.

Bioaccumulation and Biomagnification

Due to its high lipophilicity, 2,2',6-trichlorobiphenyl has a strong tendency to bioaccumulate in the fatty tissues of organisms.[3] This leads to biomagnification, where the concentration of the compound increases at successively higher levels of the food chain. This results in the highest concentrations being found in top predators, including humans.

Conclusion

2,2',6-Trichlorobiphenyl (PCB 19) is a significant environmental contaminant with a distinct toxicological profile due to its ortho-substituted, non-coplanar structure. While no longer in commercial use, its persistence in the environment and potential for adverse health effects, particularly neurotoxicity and endocrine disruption, necessitate its continued study. A thorough understanding of its chemical properties, synthesis, and biological activity is essential for researchers working to assess the risks associated with PCB exposure and to develop strategies for remediation.

References

-

Polychlorinated biphenyl. (URL: [Link])

-

2,2',6-Trichlorobiphenyl | C12H7Cl3 | CID 38029. PubChem. (URL: [Link])

-

Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling | Request PDF. ResearchGate. (URL: [Link])

-

Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens. PubMed Central (PMC). (URL: [Link])

-

Metabolism and metabolites of polychlorinated biphenyls (PCBs). PubMed Central (PMC). (URL: [Link])

-

Polychlorinated Biphenyls - 15th Report on Carcinogens. NCBI Bookshelf. (URL: [Link])

-

Extraction of PCB18 (2,2',5-Trichlorobiphenyl) and Its Hydroxylated Metabolites from Animal Tissues. Protocols.io. (URL: [Link])

-

Learn about Polychlorinated Biphenyls (PCBs). US EPA. (URL: [Link])

-

Extraction of PCB18 (2,2',5-Trichlorobiphenyl) and Its Hydroxylated Metabolites from Animal Serum. Protocols.io. (URL: [Link])

-

Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/. US EPA. (URL: [Link])

-

PCB 19 | PCB (PolyChlorinated Biphenyls) | Standards for environmental analysis | Gas chromatography. Carl ROTH. (URL: [Link])

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central (PMC). (URL: [Link])

-

2,4,6-Trichlorophenol - 15th Report on Carcinogens. NCBI. (URL: [Link])

-

2,2',6-Trichlorobiphenyl. ESSLAB. (URL: [Link])

-

(PDF) Combined Directed ortho Metalation/Suzuki—Miyaura Cross-Coupling Strategies. Regiospecific Synthesis of Chlorodihydroxybiphenyls and Polychlorinated Biphenyls. ResearchGate. (URL: [Link])

-

Polychlorinated Biphenyl. Massive Bio. (URL: [Link])

-

The neurotoxicity of polychlorinated biphenyls (PCBs). eScholarship.org. (URL: [Link])

-

PCB Standards and Standard Mixtures. Chromservis. (URL: [Link])

-

Maternal–Fetal Transfer and Toxicokinetics of 2,2′,5,5′-Tetrachlorobiphenyl, [14C]-PCB52, Following Intratracheal Administration. PubMed Central (PMC). (URL: [Link])

-

2,2',6-trichlorobiphenyl (C12H7Cl3). PubChemLite. (URL: [Link])

-

Analysis of Polychlorinated Biphenyls on 8890-5977B GC/MSD by Following the China HJ 743-2015 Method. Agilent. (URL: [Link])

-

Polychlorinated biphenyls (PCBs) (CASRN 1336-36-3) | IRIS | US EPA. Regulations.gov. (URL: [Link])

-

Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. PubMed Central (PMC). (URL: [Link])

-

PRINTED CIRCUIT BOARD Synonyms & Antonyms - 14 words. Thesaurus.com. (URL: [Link])

-

2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses Procedure. (URL: [Link])

-

-

CHEMICAL AND PHYSICAL INFORMATION. (URL: [Link])

-

-

(PDF) Neurodevelopmental toxicity of prenatal polychlorinated biphenyls (PCBs) by chemical structure and activity: A birth cohort study. ResearchGate. (URL: [Link])

-

2,3,6-Trichlorobiphenyl | C12H7Cl3 | CID 41540. PubChem. (URL: [Link])

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. (URL: [Link])

-

CASE STUDY: Dechlorination of selected polychlorinated biphenyl congeners using metalimpregnated pulverized shrimp shell catalys. SID. (URL: [Link])

-

PCBs in Municipal Products. Spokane River Regional Toxics Task Force. (URL: [Link])

-

Determination of Polychlorinated Biphenyls (PCBs) in water using GC-SQMS. SCION Instruments. (URL: [Link])

-

-

Organic Syntheses Procedure. (URL: [Link])

-

-

Proper knowledge on toxicokinetics improves human hazard testing and subsequent health risk characterisation. A case study appro. (URL: [Link])

-

Unlocking the World of PCBs: Your Ultimate PCB Terms and Glossary Guide. JHYPCB. (URL: [Link])

-

TOXICOKINETICS OF CHIRAL POLYCHLORINATED BIPHENYLS ACROSS DIFFERENT SPECIES—A REVIEW. PubMed Central (PMC). (URL: [Link])

- PCB nomenclature conversion table.a [Two different systems are used for naming PCBs. GreenFacts. (URL: https://www.greenfacts.org/en/pcbs/fig-tab/table-2-1.htm)

-

2,2',3,3',4,4'-Hexachlorobiphenyl. Wikipedia. (URL: [Link])

-

CMAT 2026 Exam (Over): Check Paper Analysis, Memory-Based Paper & Top Colleges. Collegedunia. (URL: [Link])

-

2-Chlorobiphenyl | C12H9Cl | CID 249266. PubChem. (URL: [Link])

Sources

- 1. 2,2',6-Trichlorobiphenyl | C12H7Cl3 | CID 38029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 4. PCB 19 | PCB (PolyChlorinated Biphenyls) | Standards for environmental analysis | Gas chromatography | Chromatography | Environmental analysis | Applications | Carl ROTH - International [carlroth.com]

- 5. esslabshop.com [esslabshop.com]

- 6. researchgate.net [researchgate.net]

- 7. Developmental neurotoxicity of four ortho-substituted polychlorinated biphenyls in the neonatal mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of 2,2',6-Trichlorobiphenyl in Neurotoxicity Research: A Detailed Guide for Scientists

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2,2',6-trichlorobiphenyl (PCB 19) in neurotoxicity research. This guide offers in-depth insights into the mechanistic underpinnings of PCB 19 neurotoxicity and provides detailed protocols for in vitro and in vivo studies.

Introduction: The Neurotoxic Threat of 2,2',6-Trichlorobiphenyl (PCB 19)

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that, despite being banned from production in many countries, continue to pose a significant risk to human and environmental health.[1] PCBs are complex mixtures of up to 209 individual congeners, each with unique physical, chemical, and toxicological properties. These compounds are broadly classified into two groups: dioxin-like and non-dioxin-like PCBs.

2,2',6-Trichlorobiphenyl, designated as PCB 19, is a non-dioxin-like PCB congener. Unlike dioxin-like PCBs that exert their toxicity primarily through the aryl hydrocarbon receptor (AhR), non-dioxin-like PCBs like PCB 19 have different mechanisms of action that are of significant interest in the field of neurotoxicology.[2] Accumulating evidence suggests that developmental exposure to PCBs can lead to a range of neurodevelopmental disorders.[3] Therefore, understanding the specific neurotoxic effects and mechanisms of individual congeners like PCB 19 is crucial for risk assessment and the development of potential therapeutic interventions.

This application note will delve into the key mechanisms of PCB 19 neurotoxicity, with a focus on its impact on intracellular calcium homeostasis and the induction of oxidative stress. It will then provide detailed, field-proven protocols for studying these effects using both in vitro cell-based assays and in vivo animal models.

Mechanistic Insights into PCB 19 Neurotoxicity

The neurotoxicity of non-dioxin-like PCBs, including PCB 19, is multifaceted and involves the disruption of fundamental neuronal processes. Two of the most well-documented mechanisms are the dysregulation of intracellular calcium signaling and the induction of oxidative stress.

Disruption of Intracellular Calcium (Ca²⁺) Homeostasis

Calcium ions are ubiquitous second messengers that play a critical role in a vast array of neuronal functions, including neurotransmitter release, gene expression, and synaptic plasticity. The precise regulation of intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore essential for normal neuronal function. Disruption of this delicate balance can lead to excitotoxicity and neuronal cell death.[4]

Non-dioxin-like PCBs have been shown to perturb Ca²⁺ homeostasis through various mechanisms.[5] While direct studies on PCB 19's effect on neuronal calcium signaling are emerging, research on other ortho-substituted PCBs provides a strong basis for its mode of action. These PCBs can interfere with several key components of the Ca²⁺ signaling machinery:

-

Ryanodine Receptors (RyRs) : These are intracellular calcium release channels located on the endoplasmic reticulum (ER). Certain PCB congeners can directly interact with and sensitize RyRs, leading to an uncontrolled release of Ca²⁺ from intracellular stores.

-

Voltage-Gated Calcium Channels (VGCCs) : These channels on the plasma membrane are crucial for converting electrical signals into intracellular calcium signals. Some PCBs have been shown to modulate the activity of VGCCs, leading to altered Ca²⁺ influx.

-

Plasma Membrane Ca²⁺-ATPase (PMCA) and Sodium-Calcium Exchanger (NCX) : These are the primary mechanisms for extruding Ca²⁺ from the cytoplasm. Inhibition of these transporters by PCBs can lead to a sustained elevation of [Ca²⁺]i.

The following diagram illustrates a potential signaling pathway through which 2,2',6-trichlorobiphenyl could disrupt neuronal calcium homeostasis, leading to neurotoxicity.

Caption: Putative mechanism of PCB 19-induced neurotoxicity via disruption of calcium homeostasis.

Induction of Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates or repair the resulting damage.[6] The brain is particularly vulnerable to oxidative damage due to its high metabolic rate, high lipid content, and relatively lower antioxidant capacity.[7]

PCBs, including non-dioxin-like congeners, are known to induce oxidative stress in neuronal cells.[8][9] This can occur through several mechanisms:

-

Mitochondrial Dysfunction: PCBs can interfere with the mitochondrial electron transport chain, leading to increased production of superoxide radicals.

-

Alteration of Antioxidant Enzymes: PCBs can alter the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase, thereby compromising the cell's ability to neutralize ROS.

-

Increased Dopamine Turnover: Some PCBs can increase the turnover of dopamine, a neurotransmitter whose metabolism can generate ROS.

The excessive production of ROS can lead to damage of cellular macromolecules, including lipids (lipid peroxidation), proteins, and DNA, ultimately culminating in neuronal dysfunction and apoptosis.[6]

In Vitro Neurotoxicity Assessment of 2,2',6-Trichlorobiphenyl

In vitro cell-based assays are invaluable tools for screening the neurotoxic potential of compounds and for elucidating their mechanisms of action.[10] This section provides detailed protocols for two fundamental assays: the neurite outgrowth assay and the cell viability assay.

Neurite Outgrowth Assay

Neurite outgrowth is a critical process in neuronal development, involving the extension of axons and dendrites to form synaptic connections.[11] Inhibition or abnormal promotion of neurite outgrowth can be indicative of developmental neurotoxicity.

Principle: This assay quantifies the extent of neurite growth from neuronal cells in culture following exposure to a test compound. High-content imaging and analysis are used to measure various parameters of neurite morphology.

Recommended Cell Line: PC12 cells, a rat pheochromocytoma cell line, are a suitable model as they differentiate and extend neurites in response to Nerve Growth Factor (NGF).[12] Primary neuronal cultures can also be used for more biologically relevant but technically demanding studies.

Protocol:

-

Cell Seeding:

-

Coat 96-well imaging plates with an appropriate extracellular matrix protein (e.g., collagen type IV or laminin) to promote cell attachment and neurite growth.

-

Seed PC12 cells at an optimized density (e.g., 2,000 cells/well) in a low-serum medium.[12]

-

Incubate for 24 hours to allow for cell attachment.

-

-

Induction of Differentiation and Compound Exposure:

-

Replace the medium with a differentiation medium containing a low concentration of serum and an optimal concentration of NGF (e.g., 50 ng/mL).

-

Add 2,2',6-trichlorobiphenyl (PCB 19) at a range of concentrations (e.g., 0.1 nM to 10 µM) to the differentiation medium. A vehicle control (e.g., 0.1% DMSO) and a positive control for neurite inhibition (e.g., colchicine) should be included.

-

Incubate the cells for 48-72 hours.

-

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde.[12]

-

Permeabilize the cells with a detergent such as Triton X-100.

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).

-

Incubate with a primary antibody against a neuronal marker, such as beta-III tubulin, which stains both the cell body and neurites.[13]

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a fluorescent dye like DAPI.

-

-

Image Acquisition and Analysis:

-

Acquire images using a high-content imaging system.

-

Use an automated image analysis software to quantify various neurite outgrowth parameters, including:

-

Total neurite length per neuron

-

Number of neurites per neuron

-

Number of branch points per neuron

-

Cell body area

-

-

Data Interpretation: A dose-dependent decrease in neurite outgrowth parameters compared to the vehicle control would indicate a neurotoxic effect of PCB 19. It is crucial to concurrently assess cell viability to distinguish between specific effects on neurite outgrowth and general cytotoxicity.

Cell Viability Assay

Cell viability assays are essential to determine the concentration at which a compound becomes cytotoxic. This information is critical for interpreting the results of other assays, such as the neurite outgrowth assay.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed PC12 cells in a 96-well plate at a suitable density (e.g., 10,000 cells/well) and allow them to attach overnight.

-

Compound Exposure:

-

Treat the cells with a range of concentrations of 2,2',6-trichlorobiphenyl (PCB 19) for 24 or 48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., a high concentration of a known toxicant).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

| Assay | Endpoint | Typical Concentration Range for PCBs | Reference |

| Neurite Outgrowth | Inhibition of neurite elongation and branching | 0.1 nM - 10 µM | [5][14] |

| Cell Viability (MTT) | Decrease in metabolic activity | 1 µM - 100 µM | [15] |

In Vivo Neurotoxicity Assessment of 2,2',6-Trichlorobiphenyl

In vivo studies in animal models are essential for understanding the systemic effects of neurotoxicants and their impact on complex behaviors.[1] Rodent models are commonly used for this purpose.

Developmental Neurotoxicity Study in Rats

This protocol outlines a general framework for a developmental neurotoxicity study in rats to assess the effects of perinatal exposure to 2,2',6-trichlorobiphenyl.

Animal Model: Wistar or Sprague-Dawley rats are commonly used for developmental neurotoxicity studies.

Exposure Paradigm:

-

Dosing:

-

Administer 2,2',6-trichlorobiphenyl (PCB 19) to pregnant dams via oral gavage from gestational day 6 to postnatal day 21.

-

A range of doses should be used, for example, 0.1, 1, and 5 mg/kg body weight/day.[16] A vehicle control group (e.g., corn oil) is essential.

-

The dosing volume should be consistent across all groups.

-

-

Litters:

-

Allow the dams to give birth naturally.

-

On postnatal day 4, cull the litters to a standard size (e.g., 8-10 pups with an equal sex ratio if possible) to ensure uniform nutrition and maternal care.

-

-

Weaning:

-

Wean the pups on postnatal day 21.

-

House the offspring in same-sex groups.

-

Behavioral Assessments

A battery of behavioral tests should be conducted at different developmental stages to assess various domains of neurological function.

1. Motor Activity:

-

Open Field Test: This test assesses general locomotor activity, exploration, and anxiety-like behavior.[1]

-

Procedure: Place the animal in the center of a square arena and record its activity for a set period (e.g., 15-30 minutes).

-

Parameters Measured: Total distance traveled, time spent in the center versus the periphery of the arena, rearing frequency.

-

2. Learning and Memory:

-

Morris Water Maze: This is a widely used test for spatial learning and memory.

-

Procedure: The rat is placed in a circular pool of opaque water and must learn the location of a hidden platform to escape.

-

Parameters Measured: Latency to find the platform, path length, time spent in the target quadrant during a probe trial (with the platform removed).

-

3. Anxiety-Related Behavior:

-

Elevated Plus Maze: This test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

-

Procedure: The maze consists of two open arms and two closed arms. The animal is placed in the center, and its movement is recorded.

-

Parameters Measured: Time spent in the open arms versus the closed arms, number of entries into each arm type.

-

Experimental Workflow:

The following diagram illustrates a typical workflow for an in vivo developmental neurotoxicity study.

Sources

- 1. A Scoping Review of Neurotoxic and Behavioral Outcomes Following Polychlorinated Biphenyl (PCB) Exposure in Post-Weaned Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PCB 37 (3,4, 4’-trichlorobiphenyl) increased apoptosis and modulated neuronal morphogenesis in primary rat cortical neuron-glia cocultures in a concentration-, sex-, age-, and CREB-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 4. mdpi.com [mdpi.com]

- 5. Effects of Disrupting Calcium Homeostasis on Neuronal Maturation: Early Inhibition and Later Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. POLYCHLORINATED BIPHENYL-INDUCED OXIDATIVE STRESS IN ORGANOTYPIC CO-CULTURES: EXPERIMENTAL DOPAMINE DEPLETION PREVENTS REDUCTIONS IN GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polychlorinated biphenyls induce oxidative stress and metabolic responses in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alterations in store-operated calcium entry in neurodegenerative pathologies: history, facts, perspectives - Vigont - Membrane and Cell Biology [journals.eco-vector.com]

- 11. Neurite Outgrowth Assays [sigmaaldrich.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sex-Dependent Effects of 2,2',3,5',6-Pentachlorobiphenyl on Dendritic Arborization of Primary Mouse Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sartorius.com [sartorius.com]

Application Notes & Protocols: The Dual Role of 2,2',6-Trichlorobiphenyl in Xenobiotic Metabolism

A Technical Guide for Enzyme Induction and Inhibition Assays

Abstract

This guide provides a detailed framework for researchers, toxicologists, and drug development professionals on the utilization of 2,2',6-trichlorobiphenyl (2,2',6-TCB, also known as PCB-19) in the functional assessment of xenobiotic-metabolizing enzymes. As a non-coplanar, ortho-substituted polychlorinated biphenyl, 2,2',6-TCB presents a unique profile for studying enzyme induction and inhibition, distinct from dioxin-like congeners. We delve into the mechanistic rationale, experimental design, and step-by-step protocols for both induction assays using primary human hepatocytes and inhibition assays using human liver microsomes. This document is structured to provide not only procedural instructions but also the scientific causality behind experimental choices, ensuring robust, reproducible, and self-validating outcomes.

Scientific Background & Rationale

Profile of 2,2',6-Trichlorobiphenyl (PCB-19)

2,2',6-Trichlorobiphenyl is a specific congener of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants.[1] Due to their chemical stability and lipophilicity, PCBs bioaccumulate in fatty tissues, posing toxicological risks.[2] The biological activity of a PCB congener is highly dependent on the number and position of chlorine atoms.[1]

The structure of 2,2',6-TCB is characterized by two chlorine atoms on one phenyl ring and one on the other, with critical substitutions at the ortho positions (2, 2', and 6). This ortho-substitution forces the phenyl rings to rotate out of plane, creating a non-coplanar, or "non-dioxin-like," structure. This stereochemistry is fundamentally important as it sterically hinders the molecule from binding effectively to the aryl hydrocarbon receptor (AhR), the primary mechanism of toxicity for coplanar, "dioxin-like" PCBs.[3] Consequently, 2,2',6-TCB is an ideal tool for investigating non-AhR-mediated pathways of enzyme modulation.

| Property | Value | Source |

| Chemical Formula | C₁₂H₇Cl₃ | [2][4] |

| Molecular Weight | 257.54 g/mol | [2][4] |

| Appearance | Light yellow or colorless, thick, oily liquid | [1] |

| Common Name | PCB-19 | [4] |

Mechanisms of Cytochrome P450 (CYP) Enzyme Induction

Enzyme induction is the process by which a xenobiotic increases the expression of an enzyme, typically leading to accelerated metabolism of itself or other compounds.[5] This is a critical consideration in drug development, as it can cause drug-drug interactions and reduce therapeutic efficacy.[6] The primary mechanisms involve the activation of nuclear receptors that function as transcription factors.[6][7]

-

Aryl Hydrocarbon Receptor (AhR) Pathway: Primarily activated by planar, aromatic hydrocarbons like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and coplanar PCBs. This pathway typically induces CYP1A family enzymes.

-

PXR/CAR Pathways: The Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) are activated by a wide range of structurally diverse compounds, including phenobarbital. They are key regulators of CYP3A4 and CYP2B6 expression, respectively.[7]

Given its non-coplanar structure, 2,2',6-TCB is hypothesized to act primarily through the PXR and/or CAR pathways, making it a valuable model compound for studying non-dioxin-like induction.

Principles of Enzyme Inhibition

Enzyme inhibition by a xenobiotic can lead to elevated plasma concentrations of co-administered drugs, increasing the risk of toxicity.[8] Assays are designed to determine a compound's inhibitory potential, typically expressed as an IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).[9]

-

Direct Inhibition: The compound (inhibitor) binds reversibly or irreversibly to the enzyme, immediately reducing its activity.

-

Time-Dependent Inhibition (TDI): Inhibition potency increases with pre-incubation time. This often occurs when a metabolite of the compound, rather than the parent drug, is the active inhibitor.[9]

Assessing 2,2',6-TCB for direct inhibition provides a complete picture of its potential to cause drug-drug interactions.

Experimental Systems & Reagents

In Vitro Models: Choosing the Right System

The choice of experimental model is critical and depends on the assay being performed.

| Model System | Primary Use | Rationale & Considerations |

| Primary Human Hepatocytes | Induction | The "gold standard" for induction studies, as they contain the full complement of nuclear receptors, co-factors, and metabolic enzymes.[6][9] They are metabolically competent and their responses are most predictive of in vivo outcomes. Donor variability is a key consideration. |

| Human Liver Microsomes (HLM) | Inhibition | HLM are vesicles of the endoplasmic reticulum rich in CYP enzymes.[9] They are ideal for direct inhibition screening as they provide a concentrated source of enzymes without the complexities of intact cells. They are not suitable for induction studies as they lack the necessary transcriptional machinery. |

| Immortalized Cell Lines (e.g., HepaRG) | Induction (Screening) | Provide a more consistent and readily available alternative to primary cells.[9] While useful for screening, their metabolic profile may not fully replicate primary hepatocytes, and results often require confirmation. |

Key Reagents & Materials

-

Test Article: 2,2',6-Trichlorobiphenyl (CAS No. 38444-73-4), >99% purity.

-

Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

-

Biological System: Cryopreserved primary human hepatocytes or pooled human liver microsomes (from at least 10 donors).

-

Induction Controls:

-

Positive: Omeprazole (CYP1A2), Phenobarbital (CYP2B6), Rifampicin (CYP3A4).

-

Vehicle: DMSO (typically ≤0.1% final concentration).

-

-

Inhibition Probes & Controls:

-

Substrates: A cocktail of validated, isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Midazolam for CYP3A4).

-

Positive Controls: Known inhibitors for each CYP isoform (e.g., Furafylline for CYP1A2, Ticlopidine for CYP2B6, Ketoconazole for CYP3A4).

-

-

Cofactors & Reagents: NADPH regenerating system, cell culture media (e.g., Williams' Medium E), quenching solution (e.g., Acetonitrile with internal standard), phosphate buffer.

-

Instrumentation: LC-MS/MS system, qPCR thermocycler, incubator, multi-well plates.

Protocol: CYP450 Enzyme Induction Assay in Primary Human Hepatocytes

Objective

To determine the potential of 2,2',6-TCB to induce the expression of key CYP enzymes (CYP1A2, CYP2B6, CYP3A4) in cultured primary human hepatocytes by quantifying changes in messenger RNA (mRNA) levels.

Experimental Workflow

Step-by-Step Methodology

-

Preparation of Hepatocytes:

-

Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.

-

Plate cells in collagen-coated 48-well plates at a recommended density.

-

Incubate for 24 hours to allow for cell attachment and recovery.

-

Scientist's Note: This recovery period is crucial for restoring basal enzyme expression levels before treatment.

-

-

Preparation of Dosing Solutions:

-

Prepare a 10 mM stock solution of 2,2',6-TCB in DMSO.

-

Perform serial dilutions in cell culture medium to achieve final treatment concentrations (e.g., 0.1, 1, 10, 25, 50 µM).

-

Prepare dosing solutions for the vehicle control (DMSO) and positive controls at their known effective concentrations.

-

Rationale: A dose-response curve is essential to characterize the potency of the induction effect. The final DMSO concentration in all wells must be identical and non-toxic (≤0.1%).

-

-

Cell Treatment:

-

Aspirate the old medium from the hepatocytes and replace it with the prepared dosing solutions.

-

Include triplicate wells for each condition (vehicle, each 2,2',6-TCB concentration, and each positive control).

-

Incubate for 48-72 hours. Refresh the media with fresh dosing solutions after the first 24 hours.

-

Rationale: A 48-72 hour treatment period is standard to allow sufficient time for transcriptional activation, mRNA synthesis, and accumulation.[10]

-

-

Endpoint Measurement (mRNA Quantification):

-

After incubation, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells directly in the plate using a suitable lysis buffer.

-

Extract total RNA using a commercial kit (e.g., RNeasy).

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using validated primers for the target genes (CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Scientist's Note: Measuring mRNA is the regulatory-preferred endpoint as it directly measures transcriptional activation and is not confounded by potential direct inhibition of the enzyme by the test compound.[7]

-

Data Analysis & Interpretation

-

Calculate the relative mRNA expression for each target gene using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

-

The result is expressed as "Fold Induction" over the vehicle control.

-

Interpretation Criteria:

-

Positive Induction: A concentration-dependent increase in mRNA expression with a fold-change of ≥2.0 at any concentration is typically considered positive.

-

The response of the positive controls must meet historical acceptance criteria to validate the assay.

-

Sample Data Presentation:

| Compound | Concentration (µM) | CYP1A2 Fold Induction (Mean ± SD) | CYP2B6 Fold Induction (Mean ± SD) | CYP3A4 Fold Induction (Mean ± SD) |

| Vehicle (0.1% DMSO) | - | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |

| 2,2',6-TCB | 1 | 1.2 ± 0.3 | 2.5 ± 0.4 | 3.1 ± 0.5 |

| 10 | 1.3 ± 0.2 | 8.9 ± 1.1 | 12.5 ± 1.8 | |

| 50 | 0.9 ± 0.4 | 15.2 ± 2.3 | 25.7 ± 3.1 | |

| Omeprazole (50 µM) | - | 22.5 ± 2.9 | - | - |

| Phenobarbital (1 mM) | - | - | 18.1 ± 2.5 | - |

| Rifampicin (10 µM) | - | - | - | 35.4 ± 4.0 |

| Potential cytotoxicity observed at 50 µM. |

Protocol: Direct CYP Inhibition Assay (IC₅₀ Determination)

Objective

To determine the concentration of 2,2',6-TCB that causes 50% inhibition (IC₅₀) of the activity of major human CYP isoforms using pooled human liver microsomes.

Experimental Workflow

Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare a working solution of pooled HLM in phosphate buffer (e.g., 0.5 mg/mL).

-

Prepare a cocktail of probe substrates in buffer at a concentration near their Km value.

-

Prepare an NADPH regenerating system.

-

Scientist's Note: Using substrate concentrations at or below their Michaelis-Menten constant (Km) ensures the assay is sensitive to competitive inhibitors.

-

-

Assay Plate Setup:

-

In a 96-well plate, add buffer, the HLM working solution, and the appropriate concentration of 2,2',6-TCB (from a serial dilution, e.g., 0.01 to 100 µM) or a known inhibitor (positive control).

-

Include a vehicle control (0% inhibition) and a control with no NADPH (100% inhibition/background).

-

Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

-

Reaction & Quenching:

-

Add the substrate cocktail to all wells.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).

-

Rationale: The internal standard corrects for variations in sample processing and instrument response, ensuring accurate quantification.

-

-

Sample Analysis:

-

Seal the plate, vortex, and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the formation of the specific metabolite for each CYP isoform using a validated LC-MS/MS method.

-

Data Analysis & Interpretation

-

Calculate the percent remaining activity at each inhibitor concentration relative to the vehicle control.

-

Calculate Percent Inhibition = 100 - Percent Remaining Activity.

-

Plot Percent Inhibition versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Sample Data Presentation:

| 2,2',6-TCB (µM) | CYP3A4 Activity (Peak Area Ratio) | % Inhibition |

| 0 (Vehicle) | 1.52 | 0 |

| 0.1 | 1.45 | 4.6 |

| 1 | 1.29 | 15.1 |

| 5 | 0.85 | 44.1 |

| 10 | 0.61 | 59.9 |

| 50 | 0.22 | 85.5 |

| 100 | 0.11 | 92.8 |

| Calculated IC₅₀ | 6.8 µM |

Self-Validating Systems: The Central Role of Controls

The trustworthiness of any assay hinges on a robust set of controls that validate the experimental system and establish causality.

-

Vehicle Control: This is the baseline and represents 100% enzyme activity (inhibition) or basal expression (induction). It ensures that the solvent (e.g., DMSO) does not independently affect the system.[11]

-

Positive Controls (Induction): Compounds like Rifampicin (CYP3A4) and Phenobarbital (CYP2B6) are potent, well-characterized inducers. Their inclusion confirms that the hepatocyte system is viable and responsive to known stimuli. A failure of the positive control invalidates the assay.

-

Positive Controls (Inhibition): Known inhibitors like Ketoconazole (CYP3A4) confirm that the assay can detect inhibition. This control helps set the dynamic range of the assay.

-

Cytotoxicity Assessment: In induction studies, it is critical to assess the cytotoxicity of 2,2',6-TCB at the tested concentrations. A decrease in enzyme induction at high concentrations may be due to cell death rather than a true bell-shaped dose-response. This can be assessed in parallel using assays like MTT or LDH release.

By integrating these controls, the researcher can confidently attribute an observed increase in mRNA to the inductive properties of 2,2',6-TCB, or a decrease in metabolite formation to its inhibitory action, creating a self-validating experimental design.

Conclusion

2,2',6-Trichlorobiphenyl serves as a valuable tool for dissecting the non-dioxin-like mechanisms of enzyme modulation. The protocols outlined in this guide provide a comprehensive approach to characterizing its effects on both enzyme induction and inhibition. By employing the gold-standard in vitro systems of primary human hepatocytes and human liver microsomes, and adhering to rigorous, control-heavy experimental design, researchers can generate high-quality, reliable data. This information is crucial for advancing our understanding of the toxicology of non-coplanar PCBs and for providing context in the broader field of drug metabolism and xenobiotic interactions.

References

-

Berg, V., et al. (2007). Polychlorinated biphenyl (PCB) induction of CYP3A4 enzyme activity in healthy Faroese adults. Toxicology and Applied Pharmacology. Available at: [Link]

-

BioIVT. (2019). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. Available at: [Link]

-

BioIVT. (2019). In Vitro Induction Studies: Elements of Design and Important Considerations in Data Analysis. BioIVT. Available at: [Link]

-

LeCluyse, E. L. (2001). Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical. Current Drug Metabolism. Available at: [Link]

-

LifeNet Health LifeSciences. CYP Inhibition Assay. LifeNet Health LifeSciences. Available at: [Link]

-

National Center for Biotechnology Information. 2,2',6-Trichlorobiphenyl. PubChem Compound Summary for CID 38029. Available at: [Link]

-

National Center for Advancing Translational Sciences. 2,2',6-TRICHLOROBIPHENYL. Global Substance Registration System. Available at: [Link]

-

Pelkonen, O., et al. (2020). Inhibition and induction of CYP enzymes in humans: an update. Archives of Toxicology. Available at: [Link]

-

protocols.io. (2023). In-vitro CYP inhibition pooled. protocols.io. Available at: [Link]

-

Safe, S. H. (1994). Polychlorinated biphenyls (PCBs): structure-function relationships and mechanism of action. Environmental Health Perspectives. Available at: [Link]

-

Wikipedia. (2024). Polychlorinated biphenyl. Wikipedia. Available at: [Link]

-

XenoTech. (2023). ADME 101 In Vitro Enzyme Induction Studies Overview. YouTube. Available at: [Link]